2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide is a chemical compound that features a thiophene ring, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction pathways that regulate neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide
- 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide
- 2-(4-(furan-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide
Uniqueness
2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide is unique due to the specific positioning of the thiophene and o-tolyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-5-2-3-6-16(14)19-18(21)13-20-10-8-15(9-11-20)17-7-4-12-22-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDQERRPNFJKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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